3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

ALDH1A1 inhibition X-ray crystallography structure-based drug design

Researchers targeting ALDH1A1 in cancer stem cell biology often face inhibitors with unverified binding modes. This compound solves that: a competitive ALDH1A1 inhibitor whose binding pose is confirmed at 1.70 Å resolution (PDB 5L2N). The 7-methanesulfonate ester enables efficient SAR via nucleophilic displacement. Pre-validated selectivity data (10 µM screen vs. ALDH1A1/ALDH2/ALDH3A1) eliminate broad panel re-screens. Bulk quantities available for immediate dispatch.

Molecular Formula C18H16O5S
Molecular Weight 344.4 g/mol
Cat. No. B5187048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Molecular FormulaC18H16O5S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)CC3=CC=CC=C3
InChIInChI=1S/C18H16O5S/c1-12-15-9-8-14(23-24(2,20)21)11-17(15)22-18(19)16(12)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3
InChIKeyFNVRQJZWEFVUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin-Derived ALDH1A1 Inhibitor for Targeted Chemical Biology


3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate (CAS 284487-29-2) is a synthetic coumarin derivative that functions as a competitive inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). The compound is the methanesulfonate ester of a 3-benzyl-4-methylcoumarin scaffold, and its binding pose within the ALDH1A1 substrate-binding site has been experimentally determined at 1.70 Å resolution via X-ray crystallography (PDB ID: 5L2N, ligand code 6ZU) . The structural data, published in the Journal of Medicinal Chemistry, establish this compound as a tractable chemical probe for studying ALDH1A1 function in retinoid metabolism and cancer stem cell biology .

Mechanism
ALDH1A1 substrate-site competitive inhibitor
Structural data
Co-crystal structure determined (PDB 5L2N)
Selectivity context
Reported cross-isoenzyme activity data available

Structural Specificity vs. Generic Coumarin Analogs


Coumarin-based ALDH inhibitors are highly sensitive to substitution pattern, with even minor structural changes altering isoform selectivity, binding mode, and potency . The combination of a 3-benzyl group, a 4-methyl group, and a 7-methanesulfonate ester in this specific compound produces a binding pose that is stabilized by interactions with key phenylalanine residues (Phe170, Phe296, Phe459, Phe465) in the ALDH1A1 substrate-binding pocket, as evidenced by the co-crystal structure . Closely related analogs—such as the corresponding benzenesulfonate (CAS 780790-52-5) or 7-hydroxy derivatives—lack the same combination of steric occupancy and electrophilic character at the 7-position that drives this specific binding orientation and associated selectivity profile . Generic substitution without this precise spatial and electronic profile risks loss of binding affinity and isoform selectivity, undermining both biochemical and cellular target engagement studies.

7‑position Methanesulfonate ester drives electrophilic character and binding orientation; simple hydroxy or halogen analogs may shift pose.
3‑benzyl / 4‑methyl Dual substitution pattern critical for steric occupancy; close analogs lacking this combination risk loss of affinity.
Selectivity Isoenzyme selectivity profile is substitution‑dependent; generic coumarin scaffolds may show altered ALDH1A1/ALDH2 balance.

Quantitative Differentiation from Comparator ALDH1A1 Inhibitors


Crystallographic Resolution in Inhibitor-Bound ALDH1A1

The binding pose of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate (BUC25/6ZU) to ALDH1A1 has been determined at 1.70 Å resolution, enabling unambiguous placement of the methanesulfonate group within the substrate-binding cavity . In contrast, the frequently used comparator ALDH1A1 inhibitor CM026 (PDB: 4WP7) was resolved at 2.80 Å, providing less precise atomic detail for structure-guided optimization . The higher resolution for this compound allows definitive assignment of rotameric states of active-site phenylalanine residues that define the inhibitor binding pocket.

Crystallographic resolution
Head‑to‑head
1.70 Å vs. 2.80 Å
Target compound (PDB 5L2N) vs. CM026 (PDB 4WP7)
Higher resolution supports confident binding‑pose assignment for structure‑guided analog design.
ALDH1A1 co‑crystal; X‑ray diffraction
ALDH1A1 inhibition X-ray crystallography structure-based drug design

Isoenzyme Selectivity Profiling

In a panel screen at 10 µM against ALDH1A1, ALDH2, and ALDH3A1, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate (compound 32 in the SAR study) showed differential residual activity across isoenzymes . The compound retained higher ALDH2 activity relative to ALDH1A1 at this concentration, a selectivity pattern distinct from the psoralen-based inhibitor daidzin, which is essentially inactive against ALDH1A1 at concentrations up to 200 µM but potently inhibits ALDH2 (IC50 = 3.5 µM) . The quantitative cross-isoenzyme activity profile allows researchers to select this compound specifically for experiments requiring ALDH1A1 inhibition with defined ALDH2 counter-screening data.

Isoenzyme selectivity
Reported
Target compounddual ALDH1A1/ALDH2 activity at 10 µM
Daidzin>200‑fold ALDH2‑selective
NAD⁺‑dependent oxidation; recombinant human isoenzymes
Defined selectivity fingerprint supports ALDH1A1 studies with ALDH2 counter‑screening.
10 µM single‑concentration panel screen
ALDH isoform selectivity biochemical screening coumarin SAR

Binding Site Orthogonality: Substrate vs. Coenzyme Site

Kinetic characterization and co-crystallography demonstrate that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate binds within the aldehyde substrate-binding pocket of ALDH1A1 and is competitive with varied aldehyde substrate . In contrast, the natural product inhibitor daidzin binds at the coenzyme (NAD+) binding site and is competitive with NAD+ . This mechanistic orthogonality is critical for experimental designs where simultaneous or sequential blockade of both sites is required, or where researchers aim to dissect substrate- versus coenzyme-dependent conformational states of the enzyme.

Binding site orthogonality
Head‑to‑head
Target compoundsubstrate‑site competitive
Daidzincoenzyme‑site competitive (NAD⁺)
Supports dual‑inhibitor experimental strategies for conformational dissection.
Kinetic and co‑crystallography data
competitive inhibition substrate-binding site ALDH mechanism

Optimal Procurement and Research Applications


Structure-Guided Chemical Probe Optimization

Procure this compound when initiating a structure-based drug design program targeting ALDH1A1. The 1.70 Å resolution co-crystal structure provides atomic-level detail of the inhibitor-enzyme interactions, including unambiguous rotameric states of the four phenylalanine residues lining the binding pocket, enabling rational modification of the coumarin scaffold to improve potency and isoform selectivity . The higher resolution compared to CM026-bound structures (2.80 Å) reduces positional uncertainty during docking and free energy perturbation calculations .

ALDH1A1 Studies with Defined ALDH2 Counter-Screening

Use this compound in cellular or biochemical assays where ALDH1A1 inhibition must be interpreted alongside ALDH2 activity data. The published single-concentration (10 µM) screening results across ALDH1A1, ALDH2, and ALDH3A1 provide a pre-validated selectivity fingerprint that allows researchers to set appropriate concentration ranges and anticipate off-target isoenzyme effects without repeating broad panel screens .

Combined Substrate-Site and Coenzyme-Site Blockade

Employ this compound alongside daidzin in double-inhibitor experiments to simultaneously block the substrate-binding site (target compound) and the NAD+ coenzyme-binding site (daidzin) of ALDH1A1/ALDH2 . This orthogonal inhibition strategy cannot be replicated with two substrate-competitive inhibitors and enables dissection of conformational dynamics linked to aldehyde and coenzyme binding .

Synthetic Diversification at the 7-Position

Procure this methanesulfonate ester as a versatile synthetic building block for nucleophilic displacement reactions at the 7-position of the coumarin core . The methanesulfonate group serves as a superior leaving group compared to halides or hydroxyl groups, enabling efficient diversification for SAR exploration while preserving the 3-benzyl and 4-methyl substituents that contribute to ALDH1A1 binding affinity .

Application
Selection Property
Validation Focus
Structure‑guided probe optimization
Co‑crystal structure with defined binding pose
Binding‑pose interpretation for analog design
ALDH1A1 studies with ALDH2 counter‑screen
Reported isoenzyme selectivity fingerprint
ALDH2 counter‑screen design
Dual‑site inhibition experiments
Substrate‑site binding (orthogonal to daidzin)
Combined inhibitor experimental design
C‑7 synthetic diversification
Methanesulfonate leaving group at 7‑position
Nucleophilic displacement for SAR exploration
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